molecular formula C19H13N3O2 B12125802 N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

Cat. No.: B12125802
M. Wt: 315.3 g/mol
InChI Key: HUZWLMYGWFIHSD-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the naphthalene and phenyl groups. One common synthetic route involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or naphthalene rings.

    Cyclization: The oxadiazole ring can participate in cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include solvents like THF, ethanol, and toluene, and catalysts such as piperidine and CDI. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H13N3O2/c23-19(16-12-6-10-13-7-4-5-11-15(13)16)20-18-17(21-24-22-18)14-8-2-1-3-9-14/h1-12H,(H,20,22,23)

InChI Key

HUZWLMYGWFIHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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